KOR Selectivity: Pro3 Substitution Achieves >2000-Fold Selectivity, Far Exceeding Unmodified Parent Peptide
The Pro3 substitution in (Pro3)-Dynorphin A (1-11) amide produces a dramatic gain in KOR selectivity compared to the unmodified parent peptide Dyn A(1-11)-NH2. While the parent compound shows high KOR affinity (Ki = 0.074 nM) but only approximately 100-fold selectivity over MOR (Ki ratio K/M = 1/103) [1], the Pro3 analog achieves a KOR selectivity ratio of 1/2110/3260 (κ/μ/δ) [2]. This represents a >20-fold improvement in KOR vs. MOR selectivity, achieved through an overall reduction in opioid receptor affinity that is most pronounced at MOR and DOR [3].
| Evidence Dimension | KOR selectivity ratio (Ki ratio κ/μ/δ) |
|---|---|
| Target Compound Data | 1 / 2110 / 3260 |
| Comparator Or Baseline | Dyn A(1-11)-NH2: 1 / 103 / 39 (calculated from Ki values: κ = 0.074 nM, μ = 7.6 nM, δ = 2.9 nM) |
| Quantified Difference | ~20-fold improvement in KOR/MOR selectivity; ~80-fold improvement in KOR/DOR selectivity |
| Conditions | Radioligand binding assay using [3H]U69,593 (κ), [3H]DAMGO (μ), and [3H]DSLET (δ) in guinea pig brain membrane preparations |
Why This Matters
This exceptional selectivity minimizes confounding off-target effects at MOR and DOR, which is critical for studies requiring clean KOR pharmacology without MOR-mediated confounding (e.g., addiction, respiratory depression, or reward pathway activation).
- [1] GLPBIO. Dynorphin A (1-11) amide Product Page. Binding affinities for K, µ, and δ opioid receptors: 0.074 nM, 7.6 nM, and 2.9 nM, respectively. View Source
- [2] Schlechtingen G, Zhang L, Maycock A, DeHaven RN, Daubert JD, Cassel J, Chung NN, Schiller PW, Goodman M. [Pro(3)]Dyn A(1-11)-NH(2): a dynorphin analogue with high selectivity for the kappa opioid receptor. J Med Chem. 2000;43(14):2698-2702. View Source
- [3] Ramos-Colon CN, Lee YS, Remesic M, et al. Table 4: Common Dynorphin A antagonists at the KOR. [Pro3]DynA-(1-11)NH2: Selectivity (KOR/MOR/DOR) = 1/2100/3300. View Source
